Concanamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C39H64O10 |

|---|---|

Poids moléculaire |

692.9 g/mol |

Nom IUPAC |

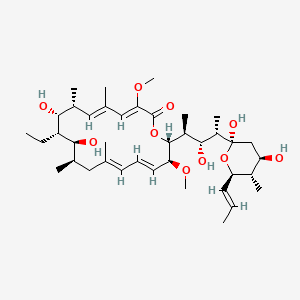

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 |

Clé InChI |

YNZXLMPHTZVKJN-VBKCWIKWSA-N |

SMILES isomérique |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O |

SMILES canonique |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O |

Synonymes |

concanamycin F concanolide A |

Origine du produit |

United States |

Foundational & Exploratory

The Cellular Target of Concanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cellular target and mechanism of action of Concanamycin, a potent macrolide antibiotic. It is designed to serve as a technical resource, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the broader impact on cellular signaling pathways.

Primary Cellular Target: Vacuolar-Type H+-ATPase (V-ATPase)

The primary and highly specific cellular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase) .[1][2][3] V-ATPases are essential, ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, including lysosomes, endosomes, and the Golgi apparatus.[4][5] They are responsible for acidifying the lumen of these compartments, a process critical for a multitude of cellular functions such as protein degradation, receptor-mediated endocytosis, and membrane trafficking.[3][5]

This compound A exerts its inhibitory effect by directly binding to the c-subunit of the membrane-embedded V(o) domain of the V-ATPase complex.[6] This interaction blocks the proton translocation machinery, effectively halting the pumping of H+ ions across the membrane.[1] This leads to a failure of organellar acidification and disruption of pH-dependent cellular processes.[2][7]

Quantitative Data: Potency and Selectivity

This compound A is an exceptionally potent inhibitor of V-ATPase, demonstrating high selectivity over other classes of ATPases. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Value | Target/System | Source(s) |

| IC₅₀ | ~10 nM | V-ATPase (General) | [1][8] |

| IC₅₀ | 10 nM | V-ATPase (Manduca sexta) | [6] |

| IC₅₀ | 9.2 nM | Yeast V-type H⁺-ATPase | |

| Selectivity | >2000-fold | >20,000 nM (F-type H⁺-ATPases) | |

| Selectivity | >2000-fold | >20,000 nM (P-type H⁺-ATPases) | |

| Selectivity | >2000-fold | >20,000 nM (Porcine P-type Na⁺,K⁺-ATPase) |

Key Experimental Protocols

The identification of V-ATPase as the target of this compound and the characterization of its inhibitory action have been established through several key experimental approaches.

V-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A.

-

Principle: V-ATPase hydrolyzes ATP, releasing ADP and inorganic phosphate (B84403) (Pi). The amount of Pi released is measured colorimetrically.

-

Methodology:

-

Preparation: Purified or enriched V-ATPase enzyme preparations are added to the wells of a microplate.[9]

-

Inhibitor Incubation: Serial dilutions of this compound A (typically dissolved in DMSO) are added to the wells and incubated with the enzyme for a defined period (e.g., 15-30 minutes at 37°C).[9]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a buffered solution containing ATP and magnesium chloride (MgCl₂).[9]

-

Reaction & Termination: The reaction proceeds for a set time (e.g., 30-60 minutes at 37°C).[9] It is then stopped, often by the addition of acid.[10]

-

Detection: A phosphate detection reagent, such as a Malachite Green-based solution, is added. This reagent forms a colored complex with the inorganic phosphate released during the reaction.[9]

-

Quantification: The absorbance of the solution is measured using a microplate reader. The percentage of inhibition is calculated relative to a control sample (without inhibitor), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[9]

-

Binding Site Identification via Photoaffinity Labeling

This technique was used to pinpoint the specific subunit of the V-ATPase to which this compound binds.

-

Objective: To identify the specific V-ATPase subunit that serves as the binding site for this compound.

-

Principle: A modified version of the inhibitor containing a photo-reactive group and a detectable tag (e.g., a radioisotope) is used. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest amino acid residues, permanently labeling the binding site.

-

Methodology:

-

Probe Synthesis: A semisynthetic, radiolabeled, and photo-reactive derivative of this compound (e.g., 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[(125)I]iodo-concanolide A) is synthesized.[6]

-

Incubation: The purified V-ATPase holoenzyme or its subcomplexes (V(o)) are incubated with the photoaffinity probe.[6]

-

Photocrosslinking: The mixture is exposed to UV light, which activates the diazirine group, generating a highly reactive carbene that forms a covalent bond with the binding protein.[6]

-

Competition Assay: To ensure specificity, parallel experiments are run in the presence of excess unlabeled this compound A, which should prevent the probe from binding and labeling the target.[6]

-

Analysis: The protein subunits are separated using SDS-PAGE (polyacrylamide gel electrophoresis).

-

Detection: The radiolabeled subunit is identified using autoradiography, revealing the specific protein that was covalently linked to the probe. This method definitively identified the proteolipid subunit c as the binding target.[6]

-

Impact on Cellular Signaling Pathways

The inhibition of V-ATPase by this compound has profound downstream consequences, disrupting multiple signaling pathways that are critically dependent on endo-lysosomal acidification and trafficking.

Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for breakdown. This process is highly dependent on V-ATPase function.

-

Lysosomal Hydrolase Activity: The acidic environment of the lysosome, maintained by V-ATPase, is essential for the optimal activity of the degradative enzymes within.[4]

-

Autophagosome-Lysosome Fusion: V-ATPase activity is also implicated in the fusion of autophagosomes with lysosomes to form autolysosomes.

-

Effect of this compound: By inhibiting V-ATPase and preventing lysosomal acidification, this compound A effectively blocks the final stages of the autophagic flux.[11] This leads to an accumulation of autophagosomes that cannot be degraded.

mTORC1 Signaling

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, particularly amino acids.

-

Nutrient Sensing: V-ATPase acts as a critical component of the machinery that senses lysosomal amino acid levels.[12]

-

mTORC1 Recruitment: Upon amino acid stimulation, V-ATPase is required to activate the Ragulator-Rag GTPase complex, which in turn recruits mTORC1 to the lysosomal surface for its activation.[4][12]

-

Effect of this compound: Inhibition of V-ATPase by this compound prevents the recruitment and activation of mTORC1 at the lysosome, even in the presence of sufficient amino acids, thereby disrupting cellular growth signals.[5]

Endosomal Trafficking and Signaling (Notch, Wnt, TGF-β)

Many critical signaling pathways depend on the proper processing, trafficking, and degradation of receptors and ligands within the endo-lysosomal system.

-

pH-Dependent Processing: The acidic pH of endosomes and lysosomes, established by V-ATPase, is crucial for several steps, including the dissociation of ligand-receptor complexes, the proteolytic cleavage and activation of receptors like Notch, and the degradation of signaling components to terminate signals.[4][13]

-

Affected Pathways: Signaling pathways known to be regulated by V-ATPase-dependent acidification include Notch, Wnt, and TGF-β.[4][13]

-

Effect of this compound: By neutralizing these compartments, this compound A disrupts the normal trafficking and processing of signaling molecules, leading to aberrant pathway activation or inhibition.[1] For instance, it can block the intracellular translocation of viral glycoproteins and interfere with receptor recycling.[8]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 3. This compound A | Cell Signaling Technology [cellsignal.com]

- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. benchchem.com [benchchem.com]

- 10. V-ATPase activity assay [bio-protocol.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Origin of Concanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin, a family of potent and specific vacuolar-type H+-ATPase (V-ATPase) inhibitors, represents a significant class of macrolide antibiotics with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for the fermentation, isolation, purification, and biological evaluation of this compound are presented to facilitate further research and development. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized through detailed diagrams to provide a thorough resource for professionals in natural product chemistry, drug discovery, and cell biology.

Discovery and Origin

The this compound family of macrolide antibiotics was first identified in the early 1980s. Concanamycins A, B, and C were initially isolated from the mycelium of the bacterium Streptomyces diastatochromogenes S-45. These compounds were discovered during a screening for inhibitors of mouse splenic lymphocyte proliferation stimulated by concanavalin (B7782731) A. This compound A is the major analogue produced by this species.

Subsequently, other members of the this compound family have been discovered from different Streptomyces species. Concanamycins D, E, F, and G were isolated from the mycelium of Streptomyces sp. A1509. The producing organism for this compound A has also been identified as Streptomyces neyagawaensis. More recently, Streptomyces eitanensis has been engineered for the overproduction of this compound A and B.

The producing organisms are typically soil-dwelling actinobacteria, a phylum renowned for its prolific production of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by the sequential condensation of small carboxylic acid units. The biosynthesis of this compound A is governed by a large biosynthetic gene cluster (BGC) spanning over 100 kilobases of DNA in Streptomyces neyagawaensis. This cluster contains 28 open reading frames (ORFs) that encode the enzymes responsible for its synthesis.

The core structure of this compound is assembled by a modular type I polyketide synthase (PKS) encoded by six large ORFs. The biosynthesis involves the use of unusual polyketide building blocks, including ethylmalonyl-CoA and methoxymalonyl-ACP. The pendant deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose, is also synthesized and attached by enzymes encoded within the BGC.

Caption: Simplified biosynthetic pathway of this compound A.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects through the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are multi-subunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[1][2]

The V-ATPase is composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2][3] The V1 domain consists of subunits A-H, while the V0 domain is composed of subunits a, c, c', c'', d, and e.[2][3]

This compound A specifically binds to the c-subunit of the V0 domain. This binding event is thought to interfere with the rotation of the c-ring, a critical component of the proton translocation machinery, thereby blocking the passage of protons across the membrane.[4] This inhibition of proton transport leads to an increase in the pH of intracellular organelles, disrupting a wide range of cellular processes that are dependent on acidic environments, including protein trafficking, degradation, and receptor-mediated endocytosis.[5]

Caption: Structure of the V-ATPase enzyme complex.

References

Concanamycin A: A Technical Guide to its Biological Activity for Researchers and Drug Development Professionals

Introduction

Concanamycin A is a macrolide antibiotic produced by Streptomyces diastatochromogenes. It is a highly potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles in eukaryotic cells. This specificity has made this compound A an invaluable tool in cell biology research to probe the functions of V-ATPase and the consequences of its inhibition. This technical guide provides an in-depth overview of the biological activities of this compound A, with a focus on its mechanism of action, effects on cellular processes, and methodologies for its study.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound A is the V-type H+-ATPase. This multi-subunit enzyme is responsible for pumping protons into the lumen of various organelles, including lysosomes, endosomes, and the Golgi apparatus, thus maintaining their acidic environment. This compound A specifically binds to the c-subunit of the V0 transmembrane domain of the V-ATPase. This binding event physically obstructs the proton translocation channel, effectively halting the pump's activity. The consequence is a rapid increase in the intra-organellar pH, leading to the disruption of numerous pH-dependent cellular processes.

Key Biological Activities

The inhibition of V-ATPase by this compound A has profound effects on several fundamental cellular processes:

Inhibition of Autophagy

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. The fusion of autophagosomes with lysosomes is a pH-dependent process. By neutralizing the lysosomal pH, this compound A prevents this fusion, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This makes this compound A a widely used tool for studying the dynamics of autophagy.

Induction of Apoptosis

This compound A has been shown to induce apoptosis, or programmed cell death, in a variety of cell types, particularly in cancer cells. The mechanisms underlying this are multifaceted and can involve:

-

Disruption of cellular homeostasis: The widespread effects of V-ATPase inhibition on organelle function can create cellular stress that triggers apoptotic pathways.

-

Mitochondrial depolarization: this compound A can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Activation of caspases: Treatment with this compound A can lead to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

-

Modulation of signaling pathways: this compound A can activate pro-apoptotic signaling molecules like c-Jun N-terminal kinase (JNK).

Disruption of Endosomal Trafficking and Secretory Pathways

The proper functioning of the endocytic and secretory pathways relies on the acidic environment of endosomes and the Golgi apparatus for processes such as receptor-ligand dissociation, protein sorting, and post-translational modifications. This compound A's inhibition of V-ATPase disrupts these pH gradients, leading to impaired endosomal trafficking and secretion. This can manifest as the inhibition of viral glycoprotein (B1211001) transport and interference with receptor recycling.

Quantitative Data on Biological Activity

The potency of this compound A varies depending on the biological system and the specific process being measured. The following table summarizes key quantitative data from the literature.

| Target/Process | Cell Line/System | IC50/EC50 Value |

| V-ATPase | Yeast | 9.2 nM |

| V-ATPase | Tobacco Hornworm | ~10 nM |

| V-ATPase | General | ~10 nM |

| Cholesteryl-ester synthesis | J774 macrophages | 14 nM |

| ATP-dependent acidification | J774 macrophages | 4 nM |

Experimental Protocols

V-ATPase Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound A on V-ATPase activity by measuring the release of inorganic phosphate (B84403) from ATP hydrolysis.

-

Materials:

-

Purified or enriched V-ATPase enzyme preparation

-

Assay buffer (e.g., MES-Tris buffer, pH 7.0, containing MgCl2, KCl)

-

This compound A stock solution in DMSO

-

ATP solution

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound A in the assay buffer.

-

Add the V-ATPase enzyme preparation to the wells of a microplate.

-

Add the diluted this compound A to the respective wells and incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value.

-

Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes how to measure autophagy flux by detecting the levels of LC3-II, an autophagosome-associated protein, in the presence and absence of this compound A.

-

Materials:

-

Cultured cells

-

This compound A

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with the experimental compounds. Include a control group, a group treated with this compound A alone, a group with the treatment of interest, and a group with the treatment of interest plus this compound A.

-

Incubate for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and apply the ECL substrate.

-

Capture the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without this compound A.

-

Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.

-

Materials:

-

Cultured cells

-

This compound A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with this compound A for the desired time.

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

-

Impact on Major Signaling Pathways

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated on the surface of lysosomes in response to growth factors and nutrients. The V-ATPase is known to be involved in the amino acid-sensing mechanism that leads to mTORC1 activation. By inhibiting V-ATPase, this compound A can disrupt the localization and activation of mTORC1, thereby inhibiting downstream signaling, including the phosphorylation of S6 kinase (S6K) and 4E-BP1. This inhibition of mTORC1 signaling can contribute to the anti-proliferative and pro-autophagic effects of this compound A.

Conclusion

This compound A is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for investigating a wide range of cellular processes. Its ability to modulate lysosomal pH has profound consequences on autophagy, apoptosis, and cellular trafficking. The detailed methodologies and summary of its biological activities provided in this guide are intended to support researchers and drug development professionals in utilizing this compound A to its full potential in their scientific endeavors. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.

The Role of Concanamycin A in the Study of Lysosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate processes within the cell are critically dependent on the precise regulation of pH in various organelles. The lysosome, with its acidic lumen, stands as a key player in cellular degradation and recycling pathways. Understanding the mechanisms that govern lysosomal pH is paramount, and specific inhibitors are invaluable tools in this pursuit. This technical guide provides an in-depth exploration of Concanamycin A, a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), and its application in the study of lysosomal acidification. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for its activity, and visualize the cellular pathways it influences.

Introduction: The Significance of Lysosomal Acidification

Lysosomes are membrane-bound organelles containing a host of hydrolytic enzymes that are optimally active at an acidic pH (typically 4.5-5.0).[1] This acidic environment is crucial for a multitude of cellular functions, including:

-

Degradation of macromolecules: The breakdown of proteins, nucleic acids, carbohydrates, and lipids into their constituent components for recycling.

-

Autophagy: The catabolic process involving the degradation of a cell's own components through the lysosomal machinery.[2]

-

Endocytosis and Phagocytosis: The maturation of endosomes and phagosomes and the degradation of their contents.

-

Cellular Signaling: The regulation of various signaling pathways, including those involved in cell growth, proliferation, and death.

The maintenance of this acidic pH is primarily orchestrated by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme that actively pumps protons from the cytosol into the lysosomal lumen, consuming ATP in the process.[2]

This compound A: A Specific V-ATPase Inhibitor

This compound A is a macrolide antibiotic isolated from Streptomyces species.[3][4] It has emerged as a powerful tool in cell biology due to its high specificity and potency as a V-ATPase inhibitor.[5][6]

Mechanism of Action

This compound A exerts its inhibitory effect by directly binding to the V₀ subunit c of the V-ATPase complex.[7][8] This binding event blocks the proton translocation channel, thereby preventing the pumping of H+ ions into the lysosome and leading to a rapid increase in lysosomal pH.[9] This dissipation of the pH gradient effectively inhibits the activity of lysosomal hydrolases and disrupts all downstream processes that are dependent on an acidic lysosomal environment.

Specificity and Potency

This compound A exhibits remarkable selectivity for V-type H+-ATPases, with a more than 2000-fold higher affinity compared to other types of ATPases like F-type and P-type H+-ATPases. This high specificity makes it an ideal probe for dissecting the specific roles of V-ATPase in cellular physiology.

Quantitative Data: Inhibitory Potency of this compound A

The inhibitory potency of this compound A has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Parameter | Value | Assay System | Reference(s) |

| IC₅₀ | ~10 nM | V-ATPase from Manduca sexta | [7][8] |

| IC₅₀ | 9.2 nM | Yeast V-type H+-ATPase | |

| IC₅₀ | 0.061 nM | Acidification of rat liver lysosomes | [10] |

| IC₅₀ | 0.038 nM | Lysosomal acidification | [11] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as the source of the enzyme, purity, and the assay method used.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound A to study lysosomal acidification and its consequences.

Measuring Lysosomal pH using Fluorescent Probes

This protocol describes the use of a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160, to quantitatively measure changes in lysosomal pH upon treatment with this compound A.[1]

Materials:

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy.

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific).

-

This compound A (stock solution in DMSO).

-

Live-cell imaging buffer (e.g., HBSS).

-

Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 10 µM nigericin (B1684572) and 10 µM monensin.[12][13]

-

Fluorescence microscope equipped with filters for dual-wavelength excitation and emission.

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Dye Loading:

-

Prepare a working solution of 5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium.

-

Remove the culture medium from the cells and incubate them with the dye solution for 5 minutes at 37°C in the dark.[13]

-

Wash the cells twice with pre-warmed live-cell imaging buffer.

-

-

Baseline Measurement:

-

Acquire baseline fluorescence images of the cells at two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 540 nm).[13]

-

-

This compound A Treatment:

-

Prepare a working solution of this compound A in live-cell imaging buffer at the desired final concentration (e.g., 50-100 nM).[14]

-

Add the this compound A solution to the cells and immediately start time-lapse imaging.

-

-

Time-Lapse Imaging:

-

Acquire images at both excitation wavelengths at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.[2]

-

-

Calibration Curve Generation:

-

In a separate set of dye-loaded cells, replace the imaging buffer with the calibration buffers of known pH.

-

Incubate for 10 minutes to allow the intracellular pH to equilibrate with the external buffer pH.[12]

-

Acquire fluorescence images at both excitation wavelengths for each pH point.

-

Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm) for each pH value and plot this ratio against the pH to generate a standard curve.[15]

-

-

Data Analysis:

-

For the experimental data, calculate the fluorescence intensity ratio for each time point.

-

Use the calibration curve to convert the fluorescence ratios into absolute lysosomal pH values.

-

V-ATPase Inhibition Assay

This assay measures the ATP hydrolysis activity of V-ATPase and its inhibition by this compound A. This can be done using a colorimetric method that detects the release of inorganic phosphate (B84403) (Pi).[16]

Materials:

-

Isolated vacuolar or lysosomal vesicles enriched in V-ATPase.

-

Assay Buffer: 50 mM Tris-MES, pH 7.0, 30 mM KCl, 3 mM MgCl₂.[17]

-

ATP solution (in assay buffer).

-

This compound A (serial dilutions in a suitable solvent like DMSO).

-

Phosphate detection reagent (e.g., Malachite Green-based reagent).[16]

-

Microplate reader.

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound A.

-

Enzyme Preparation: Add the V-ATPase-enriched vesicles to the wells of a microplate.

-

Inhibitor Incubation: Add the diluted this compound A or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.[16]

-

Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[16]

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate Inhibition: Calculate the percentage of inhibition for each this compound A concentration relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessing Autophagy using LC3 Immunoblotting

Inhibition of lysosomal acidification by this compound A blocks the final step of autophagy, leading to the accumulation of autophagosomes. This can be monitored by detecting the lipidated form of LC3 (LC3-II) by Western blotting.[16]

Materials:

-

Cells of interest.

-

This compound A.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and blotting equipment.

-

Primary antibody against LC3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with this compound A (e.g., 10-100 nM) for a specified time to induce the accumulation of autophagosomes.[18] Include appropriate controls (e.g., untreated cells, positive control for autophagy induction like starvation).

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensity for LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II in the presence of this compound A indicates a blockage of autophagic flux.

Visualizing the Impact of this compound A

Signaling Pathway of V-ATPase Inhibition

Caption: Mechanism of V-ATPase inhibition by this compound A.

Experimental Workflow for Measuring Lysosomal pH

Caption: Workflow for lysosomal pH measurement.

Logical Relationship in Autophagy Analysis

Caption: this compound A's effect on autophagic flux.

Cellular Consequences of V-ATPase Inhibition

The inhibition of lysosomal acidification by this compound A has profound effects on various cellular processes, making it a valuable tool to study:

-

Autophagy: As detailed in the protocol, this compound A blocks autophagic flux, leading to the accumulation of autophagosomes. This allows researchers to study the dynamics of autophagy and the role of lysosomal degradation in this process.[19]

-

Apoptosis: Disruption of lysosomal function can trigger programmed cell death. This compound A has been shown to induce apoptosis in various cancer cell lines, highlighting the importance of lysosomal integrity in cell survival.[5][7]

-

Intracellular Trafficking: The proper sorting and trafficking of proteins and other molecules through the endo-lysosomal pathway are dependent on pH gradients. This compound A can be used to investigate these trafficking events.[7]

-

Drug Resistance: In cancer cells, the acidic tumor microenvironment and lysosomal sequestration of chemotherapeutic drugs can contribute to multi-drug resistance. V-ATPase inhibitors like this compound A are being explored as potential agents to overcome this resistance.[5]

Conclusion

This compound A is an indispensable tool for researchers studying the multifaceted roles of lysosomes and the critical process of lysosomal acidification. Its high potency and specificity for V-ATPase allow for the precise dissection of cellular pathways that are dependent on this proton pump. The experimental protocols and quantitative data provided in this guide offer a solid foundation for utilizing this compound A to investigate a wide range of biological questions in basic research, drug discovery, and the study of various diseases. As our understanding of the intricate workings of the cell continues to grow, the importance of specific and potent chemical probes like this compound A will undoubtedly continue to expand.

References

- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]

- 6. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Lysosomal pH measurement [bio-protocol.org]

- 13. 4.11. Lysosomal pH Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 16. benchchem.com [benchchem.com]

- 17. V-ATPase activity assay [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Concanamycin A: A Technical Guide for Autophagy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments such as lysosomes and vacuoles.[1][2][3] This inhibitory action makes this compound A an invaluable tool in the study of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By preventing lysosomal acidification, this compound A effectively blocks the final degradative steps of autophagy, leading to the accumulation of autophagosomes.[1][2][4][5] This guide provides an in-depth overview of this compound A's mechanism of action, its application in autophagy research, detailed experimental protocols, and relevant quantitative data to facilitate its effective use in a laboratory setting.

Mechanism of Action in Autophagy

Autophagy is a catabolic process that involves the sequestration of cytoplasmic material into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the engulfed material is degraded by acidic lysosomal hydrolases. The acidic environment of the lysosome is maintained by the V-ATPase proton pump.

This compound A specifically targets and inhibits the V-ATPase, preventing the pumping of protons into the lysosome.[4] This leads to an increase in the luminal pH of the lysosome, thereby inactivating the pH-dependent lysosomal enzymes responsible for degradation.[4] Consequently, the fusion of autophagosomes with lysosomes may still occur, but the degradation of the autophagosomal cargo is inhibited. This blockade of autophagic flux results in the accumulation of autophagosomes and autolysosomes within the cell, a key indicator of autophagy induction that can be quantified to measure autophagic activity.[2][5][6]

Quantitative Data

The effective concentration of this compound A can vary depending on the cell type and experimental conditions. It is crucial to determine the optimal concentration for each specific application empirically.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (V-ATPase) | 10 nM | Vacuolar-type ATPase | [3][7] |

| Working Concentration | 0.1 µM | Chlamydomonas reinhardtii | [8] |

| Working Concentration | 0.1 µM | Tobacco BY-2 cells | [8] |

| Working Concentration | 50-100 nM | General cell culture (recommended starting range) | [4][9] |

| Stock Solution | 20 µM in DMSO | General use | [10] |

| Solubility | Up to 50 mg/mL | In DMSO | [1][10] |

Experimental Protocols

Analysis of Autophagic Flux by LC3-II Western Blotting

This protocol allows for the quantification of autophagosome accumulation by measuring the levels of the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane.

Materials:

-

Cells of interest

-

Culture medium

-

This compound A (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound A or vehicle (DMSO) for a specified duration (e.g., 2-6 hours). It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer with inhibitors.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 15% polyacrylamide gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11][12]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST.

-

-

Detection: Develop the blot using an ECL substrate and visualize the bands.[11] The amount of LC3-II (typically migrating at 14-16 kDa) is indicative of the number of autophagosomes.[12] An increase in LC3-II in this compound A-treated cells compared to the control indicates an active autophagic flux.

Fluorescence Microscopy of Autophagosomes using GFP-LC3

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

Culture medium

-

This compound A

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat the cells with this compound A or vehicle control for the desired time.

-

Imaging: Observe the cells under a fluorescence microscope. Autophagosomes will appear as distinct green fluorescent puncta.

-

Quantification: Capture images from multiple random fields. The number of GFP-LC3 puncta per cell can be quantified using image analysis software. An increase in the number of puncta in this compound A-treated cells indicates an accumulation of autophagosomes.

Monitoring Autophagic Flux with Tandem mRFP-GFP-LC3

The tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter is a more sophisticated tool to monitor autophagic flux.[13] In this system, autophagosomes appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes are red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable).[13][14]

Procedure:

-

Cell Culture and Transfection: Use cells expressing the mRFP-GFP-LC3 construct.

-

Treatment: Treat cells with this compound A.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for GFP and mRFP.

-

Analysis: In the presence of this compound A, which neutralizes lysosomal pH, the GFP signal is not quenched upon autophagosome-lysosome fusion. Therefore, an accumulation of yellow puncta (autophagosomes and non-acidified autolysosomes) is expected, with a significant reduction in red-only puncta.

Assessment of Lysosomal Acidification with LysoTracker

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments, such as lysosomes. This assay can be used to confirm the inhibitory effect of this compound A on lysosomal acidification.

Materials:

-

Cells of interest

-

Culture medium

-

This compound A

-

LysoTracker Red DND-99 (or other variants)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound A for the desired duration.

-

LysoTracker Staining: During the last 30-60 minutes of treatment, add LysoTracker to the culture medium at a final concentration of 50-100 nM.[15][16][17]

-

Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.[18]

-

Imaging/Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope. Control cells should exhibit bright punctate staining of lysosomes, while this compound A-treated cells will show a significant reduction in LysoTracker fluorescence, indicating a loss of lysosomal acidity.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry. A decrease in the mean fluorescence intensity in the this compound A-treated sample compared to the control confirms the inhibition of lysosomal acidification.

-

Conclusion

This compound A is a powerful and widely used tool for the investigation of autophagy. Its specific inhibition of V-ATPase provides a reliable method to block autophagic flux at the degradation step, leading to the accumulation of autophagosomes. By employing the experimental protocols detailed in this guide, researchers can effectively utilize this compound A to dissect the intricate mechanisms of autophagy and its role in health and disease. As with any inhibitor, it is essential to use appropriate controls and to determine the optimal experimental conditions for the specific system under investigation.

References

- 1. astorscientific.us [astorscientific.us]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 10. This compound A | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 13. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. labs.pbrc.edu [labs.pbrc.edu]

- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 17. LysoTracker | AAT Bioquest [aatbio.com]

- 18. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

Exploring the Structure-Activity Relationship of Concanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycins are a class of macrolide antibiotics produced by Streptomyces species that have garnered significant interest in the scientific community for their potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, such as lysosomes and endosomes, and are involved in a multitude of cellular processes including protein degradation, receptor recycling, and autophagy.[1] The targeted inhibition of V-ATPase by Concanamycin and its derivatives has profound biological effects, including cytotoxicity towards cancer cells and modulation of autophagy, making them valuable tools for research and potential starting points for therapeutic development.[1]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the core structural requirements for its biological activity, quantitative data on various derivatives, and detailed experimental protocols for key assays.

Core Structure and Mechanism of Action

The inhibitory potential of this compound derivatives is intrinsically linked to their specific structural features. The core structure consists of an 18-membered macrolide ring and a 6-membered hemiketal ring, both of which are crucial for its potent inhibitory effects on V-ATPase activity.[3] this compound A, a well-studied member of this family, binds specifically to the c subunit of the V(o) domain of V-ATPase, thereby blocking proton translocation.[4] Interestingly, the carbohydrate residue present in some Concanamycins is not essential for this inhibitory activity.[3]

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative data on the biological activity of various this compound derivatives, providing a comparative analysis of their potency. Modifications to the macrolide core can significantly impact their inhibitory activity.

| Compound | Modification from this compound A | V-ATPase IC50 (nM) | Nef IC50 (nM) | Lysotracker IC50 (nM) | Reference(s) |

| This compound A | - | ~9.2-10 | 0.18 | 1.7 | [3] |

| This compound B | Methyl instead of ethyl at C-8 | Not explicitly found | 1.2 | 29 | [3] |

| This compound C | Lacks 4'-carbamoyl group | Not explicitly found | 1.6 | 1.7 | [3] |

| This compound F (CMF) | Aglycone of this compound A | Not explicitly found | 1.6 | 15 | [3] |

| 21-deoxy CMF | Deoxygenation at C-21 | Not explicitly found | 1.6 | 15 | [3] |

| 21-deoxy-16-hydroxy CMF | Deoxygenation at C-21 and hydroxylation at C-16 | Not explicitly found | >1000 | >1000 | [3] |

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed methodologies for key experiments are provided below.

V-ATPase Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit the ATP hydrolysis activity of V-ATPase.

Materials:

-

Purified vacuolar vesicles containing V-ATPase

-

Assay Buffer: MES-Tris buffer, pH 7.0, containing MgCl2 and KCl

-

ATP solution

-

Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

-

NADH

-

This compound derivatives at various concentrations

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the assay buffer.

-

In a microplate, prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the coupled enzyme system.

-

Add the this compound derivatives to the respective wells and incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding ATP and NADH to all wells.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

-

Calculate the this compound-sensitive ATPase activity as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of the inhibitor.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Target cell line (e.g., HeLa, cancer cell lines)

-

Complete cell culture medium

-

This compound derivatives stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 (50% inhibitory concentration) value.[3][5]

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes, to assess the autophagic flux.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound A (as a late-stage autophagy inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against LC3 (specific for both LC3-I and LC3-II)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in multi-well plates and treat with the experimental compound(s) for the desired duration.

-

For each experimental condition, have two parallel samples: one treated with the compound alone and another co-treated with the compound and a late-stage autophagy inhibitor like this compound A (e.g., 100 nM for the last 2-4 hours of treatment).

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity for LC3-II. An accumulation of LC3-II in the presence of the late-stage inhibitor compared to the compound alone indicates an increase in autophagic flux.[6]

Visualizations of Pathways and Workflows

To further elucidate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

Caption: this compound's inhibitory effect on V-ATPase and downstream signaling.

Caption: A typical workflow for a structure-activity relationship study.

Caption: The cascade of cellular events following this compound treatment.

Conclusion

The structure-activity relationship of this compound is a rich field of study with significant implications for both basic research and drug development. The potent and specific inhibition of V-ATPase by this class of macrolides provides a powerful tool to dissect the roles of this essential proton pump in various cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the SAR of this compound and developing novel derivatives with enhanced therapeutic potential. A thorough understanding of the interplay between the chemical structure of these compounds and their biological activity is paramount for the rational design of next-generation V-ATPase inhibitors for the treatment of diseases such as cancer and osteoporosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dual Targeting of v-ATPase and mTORC1 Signaling Disarms Multidrug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Concanamycin A in Cancer Cell Line Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), has emerged as a significant tool in cancer research. By disrupting the acidification of intracellular compartments, this compound A interferes with critical cellular processes such as autophagy and endosomal trafficking, leading to the induction of apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways associated with the use of this compound A in oncological studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound A as a research tool and to explore its therapeutic potential.

Introduction to this compound A

This compound A is a macrolide antibiotic originally isolated from Streptomyces species. Its primary mechanism of action is the highly specific inhibition of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular organelles like lysosomes and endosomes.[1] This acidification is vital for numerous cellular functions, including protein degradation, receptor recycling, and the final stages of autophagy.[1] By inhibiting V-ATPase, this compound A disrupts these processes, leading to cytotoxic effects and the induction of programmed cell death in cancer cells.[1][2]

Mechanism of Action

This compound A directly binds to the V(o) subunit c of the V-ATPase complex, which is the proton-translocating domain of the enzyme.[3] This binding event blocks the transport of protons across the membrane, leading to a rapid increase in the pH of intracellular compartments. The consequences of this disruption are multifaceted and significantly impact cancer cell viability through two primary avenues: inhibition of autophagy and induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are sequestered into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. This compound A's inhibition of V-ATPase prevents the acidification of lysosomes, thereby blocking the fusion of autophagosomes with lysosomes and halting the final degradation step of autophagy.[1] This leads to an accumulation of autophagosomes, a phenomenon that can be experimentally measured to assess autophagic flux.[4]

Induction of Apoptosis

The disruption of lysosomal function and the accumulation of cellular waste due to autophagy inhibition can trigger cellular stress, ultimately leading to apoptosis. This compound A has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and prostate cancer.[5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules, such as the p38 mitogen-activated protein kinase (MAPK), have been implicated in this compound A-induced apoptosis.[6]

Quantitative Data on this compound A's Efficacy

The cytotoxic and inhibitory effects of this compound A are concentration-dependent and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying its potency.

| Parameter | Cell Line/System | Value | Reference(s) |

| V-ATPase Inhibition (IC50) | Yeast V-type H+-ATPase | 9.2 nM | [3] |

| Rat liver lysosomes | 0.061 nM | [4] | |

| Cytotoxicity (Effective Concentration) | Various cancer cell lines | 3 nM - 1 µM | [4] |

| Inhibition of Invasion | Prostate cancer (C4-2B) | 80% reduction (concentration not specified) | [5] |

| Apoptosis Induction | Oral squamous cell carcinoma (OSCC) cell lines | Low-concentration (not specified) | [4] |

Key Signaling Pathways Affected by this compound A

This compound A's effects on cancer cells are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

V-ATPase Inhibition and Downstream Effects

The primary event is the direct inhibition of V-ATPase, leading to a cascade of downstream cellular consequences.

Figure 1. Core mechanism of this compound A action.

p38 MAPK-Mediated Apoptosis

Activation of the p38 MAPK pathway is a significant event in this compound A-induced apoptosis in some cancer cells.

Figure 2. p38 MAPK signaling in this compound A-induced apoptosis.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound A. The following sections provide methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound A stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound A in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound A. Include a vehicle control (DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[7]

-

For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.[7]

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the log of the this compound A concentration to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment with this compound A. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Autophagy Flux Assay (LC3-II Western Blotting)

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess autophagic flux.[4]

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treatment: Treat cells with this compound A for the desired time. It is crucial to include a control group treated with an autophagy inducer (e.g., starvation) and a group treated with both the inducer and this compound A to observe the blockade of flux.[4]

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensity of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound A indicates an inhibition of autophagic flux.

Experimental and Logical Workflows

Visualizing the experimental process can aid in planning and execution.

General Workflow for Investigating this compound A's Effects

Figure 3. General experimental workflow for studying this compound A.

Conclusion

This compound A serves as an invaluable tool for investigating the roles of V-ATPase, autophagy, and lysosomal function in cancer biology. Its potent and specific inhibitory activity allows for the precise dissection of these complex cellular processes. The provided technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, offers a solid foundation for researchers to design and execute meaningful studies. Further exploration into the nuanced effects of this compound A on different cancer subtypes and its potential in combination therapies will undoubtedly contribute to the advancement of novel anticancer strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound A | Cell Signaling Technology [cellsignal.com]

- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. A new p38 MAP kinase-regulated transcriptional coactivator that stimulates p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Preliminary Investigation of Concanamycin in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin A is a macrolide antibiotic that has garnered significant attention in neuroscience research due to its potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and synaptic vesicles.[5][6][7][8][9] By disrupting this crucial process, this compound A serves as a powerful tool to investigate the roles of organelle acidification in a variety of neuronal functions, including autophagy, protein trafficking, and neurotransmission. This guide provides a comprehensive overview of the core principles and methodologies for the preliminary investigation of this compound A in a neuroscience context.

Mechanism of Action

This compound A exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation.[1][3] This inhibition leads to a rapid increase in the pH of intracellular compartments, disrupting their normal function. In neurons, this has profound consequences for processes that are dependent on a proton gradient. For instance, the accumulation of neurotransmitters into synaptic vesicles is driven by the electrochemical gradient established by V-ATPase.[5][7][8] Therefore, treatment with this compound A can indirectly block the loading of neurotransmitters into these vesicles.[7] Furthermore, the acidic environment of lysosomes is essential for the activity of degradative enzymes. By neutralizing lysosomal pH, this compound A effectively inhibits the final stages of autophagy, leading to an accumulation of autophagosomes.[2][10][11]

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound A in neuroscience research. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific cell type and experimental condition.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for V-ATPase | ~10 nM | Yeast V-type H+-ATPase | [1][2] |

| IC50 for V-ATPase | 10 nM | V-ATPase from Manduca sexta midgut | [3] |

| Selectivity | >2000-fold | Over F-type and P-type H+-ATPases |

| Application | Recommended Concentration | Incubation Time | Cell Type | Reference |

| Autophagic Flux Inhibition | 10 nM - 100 nM | 2 - 24 hours | Various cell lines | [10][12][13] |

| Lysosomal pH Neutralization | Nanomolar concentrations | Varies | Differentiated PC12 cells | [14] |

| Inhibition of Neurotransmitter Loading | Varies | Varies | Neurons | [7] |

Key Experimental Protocols

Assessment of Autophagic Flux by Western Blotting for LC3-II

Objective: To measure the accumulation of autophagosomes as an indicator of autophagic flux inhibition by this compound A. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosomal membranes. Inhibition of lysosomal degradation by this compound A leads to an accumulation of LC3-II.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) at an appropriate density. Treat cells with a range of this compound A concentrations (e.g., 10-100 nM) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.[15]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).

-

Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control (e.g., β-actin or GAPDH).[15] An increase in the LC3-II level in this compound A-treated cells compared to the control indicates an inhibition of autophagic flux.[10]

-

Measurement of Lysosomal pH

Objective: To directly measure the effect of this compound A on lysosomal acidification.

Methodology using a Ratiometric Fluorescent Dye (e.g., LysoSensor Yellow/Blue):

-

Cell Culture and Staining:

-

Plate neuronal cells on glass-bottom dishes suitable for live-cell imaging.

-

Treat cells with this compound A at the desired concentration and for the appropriate duration.

-

In the final 30-60 minutes of treatment, load the cells with a lysosomal pH-sensitive dye according to the manufacturer's protocol.

-

-

Live-Cell Imaging:

-

Wash the cells to remove excess dye and replace with fresh imaging medium.

-

Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the ratiometric dye. For LysoSensor Yellow/Blue, this typically involves excitation at two different wavelengths.

-

-

Data Analysis:

-

For each lysosome (identified as a distinct punctum), calculate the ratio of fluorescence intensities obtained from the two excitation wavelengths.

-

Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin) to equilibrate the intra-lysosomal and extracellular pH.

-

Convert the fluorescence intensity ratios from the experimental samples to pH values using the calibration curve.

-

Immunofluorescence Staining of Lysosomes

Objective: To visualize the morphology and distribution of lysosomes in neurons following this compound A treatment.

Methodology:

-

Cell Culture and Treatment: Grow neurons on coverslips and treat with this compound A as required.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. Note that for some lysosomal proteins, Bouin's fixation may enhance signal detection.[16][17]

-

Wash again with PBS and permeabilize with a solution containing 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-